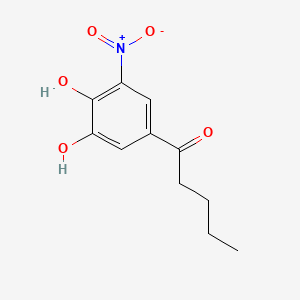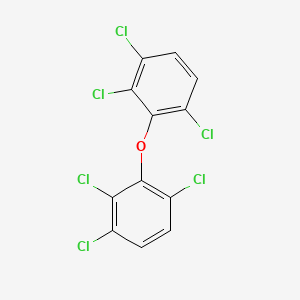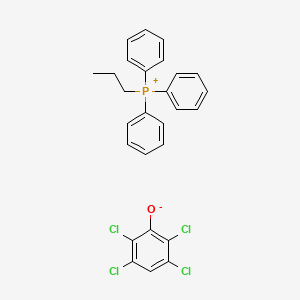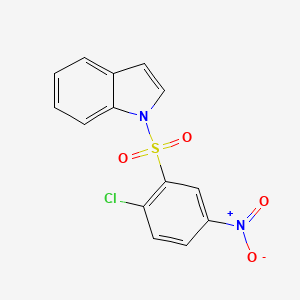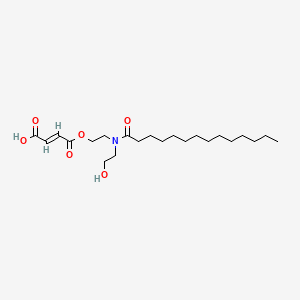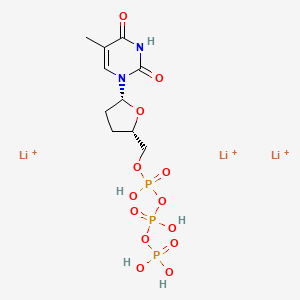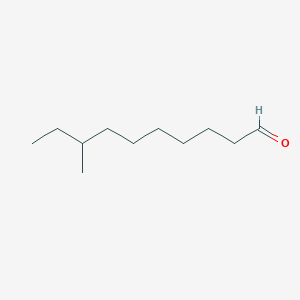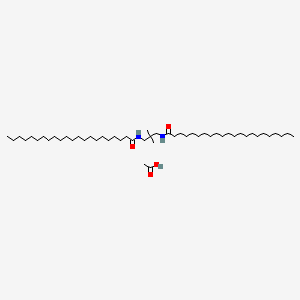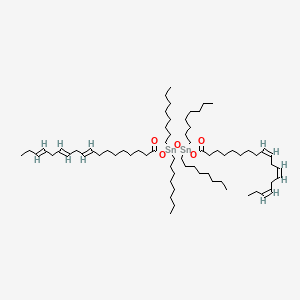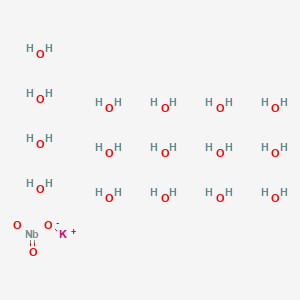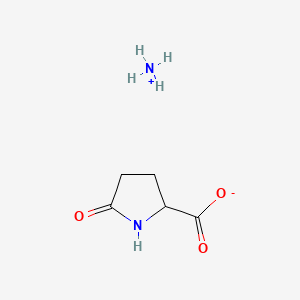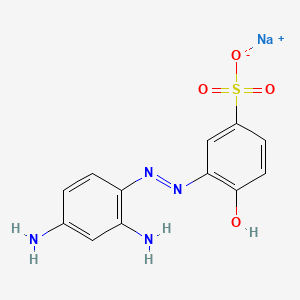
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used as a dye. The compound is known for its stability and solubility in water, making it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to maintain consistency and quality.
化学反応の分析
Types of Reactions
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Products can include sulphones and other oxidized derivatives.
Reduction: The primary products are aromatic amines.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color or other properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.
類似化合物との比較
Similar Compounds
Chlorazol Black: Another azo dye with similar staining properties.
Methyl Orange: A well-known pH indicator with a similar azo structure.
Prontosil: An early antibacterial drug with an azo group.
Uniqueness
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications.
特性
CAS番号 |
6054-80-4 |
|---|---|
分子式 |
C12H11N4NaO4S |
分子量 |
330.30 g/mol |
IUPAC名 |
sodium;3-[(2,4-diaminophenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H12N4O4S.Na/c13-7-1-3-10(9(14)5-7)15-16-11-6-8(21(18,19)20)2-4-12(11)17;/h1-6,17H,13-14H2,(H,18,19,20);/q;+1/p-1 |
InChIキー |
UIDYZUQMPXFGED-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


